![molecular formula C17H15N3O2 B12219528 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12219528.png)
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a benzyl(methyl)amino group at position 2 and a carbaldehyde moiety at position 2. This scaffold is of interest due to its structural similarity to bioactive compounds targeting analgesic, gastroprotective, and anti-inflammatory pathways .
Preparation Methods
The synthesis of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of a pyrido[1,2-a]pyrimidine derivative with benzyl(methyl)amine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives, including 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. Research indicates that compounds in this class exhibit potent activity against Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of antibiotic-resistant strains. For instance, a study demonstrated that derivatives of this compound effectively inhibited bacterial gyrase, an essential enzyme for bacterial DNA replication, thereby showcasing its potential as a novel antibacterial agent .
Anticancer Properties
The compound has shown promise in cancer research, particularly due to its ability to modulate key signaling pathways involved in tumor growth and metastasis. Studies suggest that similar pyrido[1,2-a]pyrimidine derivatives can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in various cancers . The structure-activity relationship (SAR) analyses indicate that modifications to the benzyl and methyl groups can enhance cytotoxicity against cancer cell lines .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The neuroprotective mechanism may involve the modulation of inflammatory pathways and the enhancement of neurotrophic factors.
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions that can be optimized to yield derivatives with improved pharmacological profiles. Synthetic strategies often include modifications at the 3-position or variations in substituents on the benzyl group to enhance solubility and bioavailability . These derivatives are crucial for screening in drug discovery programs aimed at identifying lead compounds for further development.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of several pyrido[1,2-a]pyrimidine derivatives against ESKAPE pathogens, which are known for their multidrug resistance. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as effective alternatives in treating resistant infections .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines revealed that modifications to the core structure of pyrido[1,2-a]pyrimidines could significantly enhance their cytotoxic effects. One derivative showed a 50% reduction in cell viability at low micromolar concentrations across multiple cancer types .
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, and 9 significantly altering biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogues
Impact of Substituents on Bioactivity
- Benzyl vs. Piperazinyl Groups: The target compound’s benzyl(methyl)amino group confers greater lipophilicity compared to the piperazinyl derivatives (e.g., ). This may enhance blood-brain barrier penetration, though piperazine-containing analogues could exhibit improved solubility due to basic nitrogen atoms . In contrast, N-(benzyl) carboxamide derivatives (e.g., ) show analgesic activity, suggesting that the benzyl group plays a role in receptor binding.
- Aldehyde vs. Carboxamide at Position 3: The aldehyde in the target compound is more electrophilic than the carboxamide group in analogues like those in . Carboxamide derivatives, however, demonstrate higher stability and are preferred in oral drug formulations .
- Hydroxyethylamino vs. Benzyl(methyl)amino: The hydroxyethylamino substituent in introduces polarity, likely reducing membrane permeability compared to the target compound’s benzyl(methyl)amino group.
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Predictions
Compound Name | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility (mg/mL)* |
---|---|---|---|---|---|
Target Compound | ~349.4 | 2.8 | 1 | 5 | 0.05 |
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-... | 406.4 | 2.1 | 1 | 7 | 0.12 |
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido... | 352.4 | 3.0 | 2 | 6 | 0.03 |
2-((2-Hydroxyethyl)amino)-9-methyl-... | 247.3 | 1.5 | 2 | 5 | 0.30 |
*Predicted using QikProp (Schrödinger LLC).
- Lipophilicity (LogP) : The target compound’s LogP (~2.8) indicates moderate lipophilicity, balancing membrane permeability and solubility. Piperazinyl derivatives (LogP ~2.1) may exhibit faster renal clearance due to lower LogP .
Research Findings and Implications
- Bioisosterism: Evidence suggests that the pyrido[1,2-a]pyrimidine core is a bioisostere of 4-hydroxyquinolin-2-one, with both scaffolds showing analgesic activity . The aldehyde group in the target compound may mimic the keto group in quinolinones, enabling similar receptor interactions.
- Gastroprotective Potential: Analogues with unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (e.g., ) demonstrate gastroprotective effects in rat models. The target compound’s aldehyde group could be modified to carboxamide derivatives for enhanced activity.
Biological Activity
The compound 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyridopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N5O3 with a molecular weight of approximately 427.5 g/mol. The compound features a pyridopyrimidine core, which is known for its diverse pharmacological properties.
1. Anticancer Activity
Research has indicated that pyridopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this class have been shown to inhibit various kinases involved in cancer progression. A study evaluating several derivatives reported that certain modifications in the structure could enhance antiproliferative activity against cancer cell lines, such as K562 and DU145 cells. The presence of specific functional groups was critical for achieving IC50 values in the low micromolar range (30–100 nM) for effective cytotoxicity .
2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of similar compounds. In vitro studies have demonstrated that derivatives can inhibit the NF-kB pathway, a key player in inflammatory responses. For example, certain compounds from the pyridopyrimidine class were found to reduce LPS-induced NF-kB/AP-1 reporter activity significantly . The ability to modulate inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure influence biological activity. Key findings include:
- Substituents on the benzyl group : Variations in substituents can lead to different binding affinities for target proteins, affecting both potency and selectivity.
- Position of functional groups : Altering the position of functional groups on the pyridopyrimidine ring can enhance or diminish biological activity .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Inhibition of Inflammatory Pathways
Data Table: Summary of Biological Activities
Compound Name | Activity Type | IC50 Value (µM) | Target Mechanism |
---|---|---|---|
Compound A | Anticancer | <50 | Kinase inhibition |
Compound B | Anti-inflammatory | 4.8 - 30.1 | NF-kB pathway inhibition |
Compound C | Cytotoxicity | 30 - 100 | Induction of apoptosis |
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-19(11-13-7-3-2-4-8-13)16-14(12-21)17(22)20-10-6-5-9-15(20)18-16/h2-10,12H,11H2,1H3 |
InChI Key |
KFYILYUEQFXAKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
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